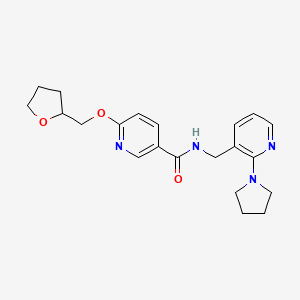
N-((2-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a useful research compound. Its molecular formula is C21H26N4O3 and its molecular weight is 382.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((2-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₈N₄O₂. Its structure features a pyridine ring substituted with a pyrrolidine moiety and a tetrahydrofuran-derived methoxy group, which may influence its pharmacological properties.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting the pharmacokinetics of other drugs.
- Receptor Interaction : It may interact with various receptors in the central nervous system or peripheral tissues, influencing neurotransmission and other physiological processes.
- Antiproliferative Effects : Preliminary studies suggest that derivatives of nicotinamide exhibit antiproliferative activity against various cancer cell lines, indicating potential use in oncology .
Antiproliferative Activity
Research has demonstrated that nicotinamide derivatives can exhibit significant antiproliferative effects against cancer cell lines such as HCT-116 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in vitro .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 | 10.5 |
| Compound B | HepG2 | 8.3 |
| N-(pyrrolidine derivative) | MCF-7 | 12.0 |
Case Studies
- SARS-CoV Inhibition : A study explored the inhibitory effects of related compounds on SARS-CoV main protease (Mpro). While this specific compound was not tested, its structural analogs demonstrated effective inhibition with low IC50 values, suggesting a potential antiviral application .
- Neuroprotective Effects : Compounds with similar structures have been investigated for neuroprotective properties in models of neurodegeneration. They showed promise in reducing oxidative stress and inflammation in neuronal cells, indicating potential applications in treating neurodegenerative diseases.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Parameters such as absorption, distribution, metabolism, and excretion (ADME) need thorough investigation:
- Absorption : Preliminary data suggest good oral bioavailability due to favorable solubility characteristics.
- Metabolism : The presence of multiple functional groups may lead to various metabolic pathways, necessitating studies on metabolic stability.
- Excretion : Understanding the excretion routes will help predict drug interactions and toxicity profiles.
属性
IUPAC Name |
6-(oxolan-2-ylmethoxy)-N-[(2-pyrrolidin-1-ylpyridin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c26-21(17-7-8-19(23-14-17)28-15-18-6-4-12-27-18)24-13-16-5-3-9-22-20(16)25-10-1-2-11-25/h3,5,7-9,14,18H,1-2,4,6,10-13,15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWDOZBDODSRMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)CNC(=O)C3=CN=C(C=C3)OCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













